[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SD146 involves the formation of a complex structure with multiple functional groups. The key steps include the formation of the benzimidazole ring and the subsequent attachment of various substituents to achieve the desired chemical structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of SD146 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: SD146 can undergo various chemical reactions, including:
Oxidation: The introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophilic reagents (e.g., halides, amines) and electrophilic reagents (e.g., alkyl halides, acyl chlorides).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds .
Scientific Research Applications
Chemistry: SD146 has been studied for its potential as a building block in the synthesis of more complex molecules.
Biology and Medicine: SD146 has shown promise as an inhibitor of HIV-1 protease, a key enzyme involved in the replication of the HIV virus. By inhibiting this enzyme, SD146 may help to prevent the spread of the virus within the body . Additionally, SD146 has been explored for its potential use in other therapeutic areas, such as cancer and infectious diseases .
Industry: In the industrial sector, SD146 may be used as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a useful starting material for the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
SD146 exerts its effects by binding to the active site of HIV-1 protease, thereby inhibiting its activity. The binding of SD146 to the enzyme prevents the cleavage of viral polyproteins, which is essential for the maturation and replication of the virus . The molecular targets of SD146 include the catalytic residues of the protease, and its mechanism of action involves the formation of hydrogen bonds and van der Waals interactions with these residues .
Comparison with Similar Compounds
DMP323: Another HIV-1 protease inhibitor with a similar mechanism of action.
DMP450: A first-generation cyclic urea-based inhibitor with broad specificity against drug-resistant variants.
XV638: A P2 analogue of DMP323 that is more potent against the wild type and drug-resistant variants.
Uniqueness of SD146: SD146 is unique in its ability to form additional hydrogen bonds and van der Waals interactions with the HIV-1 protease, which enhances its binding affinity and potency. This makes it a valuable candidate for further development as an antiviral agent .
Properties
CAS No. |
183854-21-9 |
---|---|
Molecular Formula |
C49H44N8O5 |
Molecular Weight |
824.9 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-[[(4R,5S,6S,7R)-3-[[3-(1H-benzimidazol-2-ylcarbamoyl)phenyl]methyl]-4,7-dibenzyl-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]benzamide |
InChI |
InChI=1S/C49H44N8O5/c58-43-41(27-31-13-3-1-4-14-31)56(29-33-17-11-19-35(25-33)45(60)54-47-50-37-21-7-8-22-38(37)51-47)49(62)57(42(44(43)59)28-32-15-5-2-6-16-32)30-34-18-12-20-36(26-34)46(61)55-48-52-39-23-9-10-24-40(39)53-48/h1-26,41-44,58-59H,27-30H2,(H2,50,51,54,60)(H2,52,53,55,61)/t41-,42-,43+,44+/m1/s1 |
InChI Key |
UWSVAGUSMAEUKO-QHQGJXSCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC5=CC=CC=C5N4)CC6=CC(=CC=C6)C(=O)NC7=NC8=CC=CC=C8N7)CC9=CC=CC=C9)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC5=CC=CC=C5N4)CC6=CC(=CC=C6)C(=O)NC7=NC8=CC=CC=C8N7)CC9=CC=CC=C9)O)O |
Origin of Product |
United States |
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